molecular formula C18H21NO3 B6339676 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide CAS No. 1171923-43-5

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide

Cat. No.: B6339676
CAS No.: 1171923-43-5
M. Wt: 299.4 g/mol
InChI Key: RPXKAWDAHXBYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzyloxymethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Formation of Benzyl Ester: The carboxylic acid group of 2-methoxybenzoic acid is esterified with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

    N-Methylation: The ester is then subjected to N-methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 2-hydroxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide.

    Reduction: Formation of 2-methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.

    Pathways Involved: The compound could modulate signaling pathways related to dopamine or serotonin, leading to its potential effects on mood and cognition.

Comparison with Similar Compounds

  • 2-Methoxy-N-methyl-6-(pyridin-4-ylmethoxymethyl)-benzamide
  • 2-(2-Methyl-benzyloxymethyl)-benzoic acid
  • 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

Comparison:

  • Structural Differences: The presence of different substituents such as pyridinyl, methyl, or chloro groups.
  • Unique Properties: 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is unique due to its specific combination of methoxy, methyl, and benzyloxymethyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methoxy-N-methyl-6-[(2-methylphenyl)methoxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-7-4-5-8-14(13)11-22-12-15-9-6-10-16(21-3)17(15)18(20)19-2/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXKAWDAHXBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.